Cycloguanil-d6 (hydrochloride) is a deuterium-labeled derivative of cycloguanil hydrochloride, which is the active metabolite of the antimalarial prodrug proguanil. This compound is primarily utilized as an internal standard in quantitative analyses, particularly for measuring cycloguanil levels in biological samples. Cycloguanil-d6 has a unique molecular structure characterized by a triazine ring, common among many antimalarial compounds, and its molecular formula is CHClND .
Cycloguanil-d6 is classified under antiparasitic agents, specifically as an antimalarial compound. It acts by inhibiting the enzyme dihydrofolate reductase in Plasmodium species, which are responsible for malaria. The compound's CAS number is 2712364-69-5, and it plays a crucial role in pharmacokinetic studies to understand the metabolism and distribution of cycloguanil within biological systems .
The synthesis of cycloguanil-d6 (hydrochloride) typically involves several methods that ensure isotopic labeling while maintaining high purity. One effective approach includes the following steps:
These methods are designed to yield cycloguanil-d6 with precise isotopic labeling suitable for analytical applications.
The molecular structure of cycloguanil-d6 (hydrochloride) features:
This structural configuration allows for effective interaction with biological targets while providing distinct characteristics for analytical differentiation.
Cycloguanil-d6 participates in several chemical reactions that are crucial for its function as an antimalarial agent:
These reactions underscore the compound's significance in both therapeutic applications and analytical methodologies.
The mechanism of action of cycloguanil-d6 involves:
This mechanism highlights the compound's role as an effective antimalarial agent through its biochemical interactions.
These properties are essential for handling and utilizing cycloguanil-d6 effectively in research settings.
Cycloguanil-d6 (hydrochloride) has several scientific applications:
These applications underscore the compound's importance in both clinical research and pharmaceutical development.
The strategic incorporation of deuterium (²H or D) into pharmaceutical compounds represents a sophisticated approach to modulating drug metabolism and enhancing therapeutic utility. Cycloguanil-d6 hydrochloride exemplifies this strategy within the antimalarial research domain. This compound features six deuterium atoms specifically replacing hydrogen atoms at the methyl groups of the triazine ring (C11H8ClD6N5·HCl), creating a molecular weight of 294.2 g/mol [1]. This deuteration pattern targets sites critical to the metabolic fate of the parent compound, cycloguanil, which is the biologically active metabolite of the antimalarial prodrug proguanil [1] [2].
The primary deuterium isotope effect operates on the principle that carbon-deuterium (C-D) bonds exhibit greater bond strength and higher dissociation energy compared to carbon-hydrogen (C-H) bonds. This difference stems from the lower zero-point vibrational energy of the C-D bond. In pharmacokinetic terms, this translates directly to a reduced rate of oxidative metabolism for bonds where deuteration occurs, particularly when the cleavage of the C-H bond is the rate-limiting step in a metabolic transformation [1]. For cycloguanil, which undergoes complex hepatic transformations, deuteration at the dimethyl positions aims to impede metabolic pathways like hydroxylation or N-demethylation that would otherwise lead to deactivation or the formation of potentially reactive intermediates. Research indicates that such deuteration can significantly alter metabolic stability without fundamentally changing the compound's intrinsic affinity for its target enzyme, dihydrofolate reductase (Plasmodium falciparum Kis = 1.5 nM), as the deuterium atoms are positioned away from the key pharmacophore elements involved in enzyme binding [1] [5] [8].
Table 1: Key Properties of Cycloguanil-d6 Hydrochloride vs. Protiated Cycloguanil
| Property | Cycloguanil-d6 Hydrochloride | Protiated Cycloguanil Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₁H₈ClD₆N₅·HCl | C₁₁H₁₄ClN₅·HCl |
| Molecular Weight (g/mol) | 294.2 | 288.2 |
| CAS Number | 2712364-69-5 | 152-53-4 |
| Purity Specification | >99% deuterated forms (d1-d6) | >95.0% |
| Primary Isotope Effect Target | Slowed Methyl Group Metabolism | N/A |
The synthesis of cycloguanil-d6 hydrochloride necessitates precise deuteration at the proguanil metabolite's 6,6-dimethyl group on the triazine ring. This is achieved through tailored synthetic routes employing deuterated precursors, distinct from the classical synthesis of non-deuterated cycloguanil. The established synthesis for protiated cycloguanil involves a two-step process starting with the reaction of 4-chloroaniline with dicyandiamide (2-cyanoguanidine) to yield 4-chlorophenylbiguanide. This biguanide intermediate subsequently undergoes cyclization via condensation with acetone [2].
For cycloguanil-d6, the critical modification lies in replacing standard acetone (CH₃COCH₃) with perdeuterated acetone (CD₃COCD₃). This substitution ensures that the methyl groups incorporated during the ring-closing condensation step are fully deuterated (-CD₃ instead of -CH₃). The reaction sequence proceeds as follows:
This pathway capitalizes on the established chemistry for triazine ring formation while strategically introducing the deuterium label via the readily available deuterated synthon, acetone-d6. The final hydrochloride salt formation enhances the compound's stability and solubility properties, crucial for its handling and application in analytical settings. Rigorous purification techniques, including recrystallization and chromatography, are employed post-synthesis to achieve the high chemical and isotopic purity (>99% deuterated forms) essential for its role as an internal standard, where isotopic integrity is paramount to avoid mass spectrometric interference [1] [6].
Table 2: Comparison of Synthesis Strategies for Cycloguanil Derivatives
| Compound | Key Starting Materials | Cyclization Agent | Deuteration Strategy | Primary Application |
|---|---|---|---|---|
| Cycloguanil (Protiated) | 4-Chloroaniline, Dicyandiamide | Acetone (CH₃COCH₃) | None | Biological Activity Studies |
| Cycloguanil-d6 | 4-Chloroaniline, Dicyandiamide | Acetone-d6 (CD₃COCD₃) | Perdeuteration of methyl groups (-CD₃) | Mass Spectrometry Internal Standard |
| Cycloguanil-d4 | Not Explicitly Detailed | Not Explicitly Detailed | Specific Deuteration Pattern (e.g., -CD₂H or aromatic-D) | Metabolic Tracer Studies |
Deuteration profoundly influences the metabolic stability and pharmacokinetic profile of cycloguanil. The primary objective in developing cycloguanil-d6 hydrochloride was not direct therapeutic application, but rather its utility as a highly specific research tool for quantifying the protiated drug in complex biological matrices. However, understanding the metabolic consequences of deuteration provides critical insights relevant to both its analytical applications and potential implications for prodrug design.
Cycloguanil is inherently susceptible to oxidative metabolism, primarily mediated by hepatic cytochrome P450 enzymes. Pathways include hydroxylation of the methyl groups and N-dealkylation, leading to loss of the triazine ring dimethylamino function. The replacement of hydrogen with deuterium at the methyl groups (-CH₃ → -CD₃) exploits the kinetic isotope effect (KIE). The KIE slows the rate of enzymatic oxidation at these sites because breaking the stronger C-D bond is significantly slower than breaking the C-H bond when this bond breaking is the rate-determining step in the oxidation reaction. Consequently, cycloguanil-d6 exhibits a prolonged metabolic half-life in vitro compared to its non-deuterated counterpart within experimental systems like liver microsomes [1] [7].
This enhanced metabolic stability is crucial for its analytical function. When spiked into biological samples (plasma, serum, urine, tissue homogenates) as an internal standard prior to sample processing, cycloguanil-d6 hydrochloride experiences metabolic degradation at a rate nearly identical to, or very slightly slower than, the endogenous protiated cycloguanil present in the sample. This near-parallel behavior is vital. During the sample preparation steps (extraction, concentration), both the deuterated internal standard and the analyte undergo similar losses. Crucially, during analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the deuterated compound exhibits a distinct mass shift (molecular ion and fragment ions are +6 mass units higher due to the six deuteriums). This allows clear chromatographic separation (slight retention time difference) and unambiguous mass spectrometric differentiation. The ratio of the analyte peak area to the internal standard peak area remains constant despite variations in extraction efficiency or instrument sensitivity, enabling highly accurate and precise quantification of the protiated drug [1] [3].
The design and synthesis of cycloguanil-d6 hydrochloride prioritize maximizing its effectiveness as a quantitative internal standard in mass spectrometry. Several key aspects of deuterium incorporation were optimized for this tracer application:
N2C(N)=NC(N)=NC2(C([2H])([2H])[2H])C([2H])([2H])[2H] in SMILES notation). These positions are chemically stable under typical sample preparation and analytical conditions. Crucially, they are distant from the sites on the molecule most likely to undergo fragmentation in the mass spectrometer ion source (e.g., cleavage around the chlorophenyl ring or the triazine nitrogens). This minimizes the risk of hydrogen/deuterium (H/D) scrambling, which could lead to loss of the mass difference and overlap of the internal standard signal with the analyte signal [1] [3]. Table 3: Optimization Criteria for Cycloguanil-d6 Hydrochloride as an Analytical Tracer
| Optimization Parameter | Requirement | Achieved in Cycloguanil-d6 HCl | Benefit for Tracer Application |
|---|---|---|---|
| Deuteration Position | Non-labile, metabolically active sites | 6,6-Dimethyl groups (-CD₃) | Minimal H/D scrambling; Metabolic mimicry |
| Isotopic Enrichment | Maximize d6 species (>99%) | >99% deuterated forms (d1-d6) | Clear 6 Da mass separation; Avoids M+1 overlap |
| Chemical Purity | High (>95%) | Implied by specification | Prevents interference from chemical impurities |
| Stability of Label | Resistance to H/D exchange | Stable aliphatic C-D bonds | Integrity of mass difference throughout analysis |
| Chromatographic Behavior | Matches protiated analyte | Very close retention time | Compensates for extraction/ionization variability |
The molecular structure below illustrates the specific positions of deuterium incorporation (*) in Cycloguanil-d6 Hydrochloride:
Cl | C / \ C C / \ C N \ / \ N=====C N / \\ | \\ H₂N / \\ | \\ NH₂ / \\ | \\ *C *C-N *C /| /| |\ *H *H *H *H *H *H (Note: The hydrochloride counterion is omitted for clarity. The six deuterium atoms () are located on the two methyl groups attached to the triazine ring nitrogen.)* [1] [3]
This meticulous optimization makes cycloguanil-d6 hydrochloride an indispensable tool in modern antimalarial drug development and pharmacokinetic research. It enables the accurate and sensitive quantification of cycloguanil, facilitating studies on the bioactivation of proguanil, drug-drug interactions (particularly involving CYP2C19 polymorphisms), and the pharmacokinetic/pharmacodynamic relationships of this critical antimalarial metabolite [1] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6